N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core comprising a thiazole and pyrimidine ring. The carboxamide group at position 6 and the 3-fluoro-4-methylphenyl substituent on the nitrogen atom distinguish it structurally. These modifications are designed to optimize electronic properties, solubility, and target binding, making it a candidate for therapeutic applications, particularly in kinase inhibition or anti-inflammatory contexts .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSAGGCKLXESV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiazoles and Ketoesters
A widely adopted method involves reacting 2-aminothiazole derivatives with β-ketoesters. For example, ethyl 3-oxobutanoate and 2-amino-4-methylthiazole undergo cyclization in acetic acid under reflux to yield ethyl 5-methyl-7-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate. Key parameters include:
- Solvent : Acetic acid or DMF
- Catalyst : Anhydrous sodium acetate
- Temperature : 90–110°C
- Reaction Time : 4–6 hours
This method achieves yields of 65–78% after recrystallization from acetone-water.
Three-Component Reactions
An alternative approach employs 2-aminothiazoline, aryl aldehydes, and ethyl cyanoacetate in a one-pot reaction. The process forms 5-oxo-thiazolopyrimidine-6-carbonitriles, which are hydrolyzed to carboxylic acids. For the target compound, 2-methyl substitution is introduced via methyl-substituted starting materials.
Functionalization at Position 6
The ester group at position 6 is converted to a carboxamide through sequential hydrolysis and coupling.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate is saponified using NaOH (2 M) in ethanol-water (3:1) under reflux for 3 hours, yielding 5-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. The crude acid is purified by acidification (HCl) and filtration, achieving >90% purity.
Carboxamide Formation via Coupling Reactions
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours. Subsequent reaction with 3-fluoro-4-methylaniline in the presence of triethylamine (TEA) affords the target carboxamide.
- Molar Ratio : Acid chloride : Aniline = 1 : 1.2
- Solvent : Dry DCM or THF
- Yield : 70–85% after column chromatography (SiO₂, ethyl acetate/hexane).
Optimization and Regioselectivity
Regiochemical Control in Cyclization
Substituents on the thiazole and pyrimidine rings influence cyclization pathways. Electron-donating groups (e.g., methyl) at position 2 favor N1 cyclization, forming the 5-oxo isomer. Computational studies (DFT/B3LYP) indicate that steric and electronic effects from the 3-fluoro-4-methylphenyl group further stabilize the desired regioisomer.
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF enhances reaction rates but may require higher temperatures (100–120°C).
- Protic Solvents : Acetic acid improves regioselectivity for 5-oxo products.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity with retention time 6.8 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and temperature control, reducing reaction times by 40% compared to batch processes.
Waste Minimization
Solvent recovery (DMF, acetic acid) via distillation achieves 85% reuse efficiency.
Challenges and Solutions
Byproduct Formation
Low Coupling Efficiency
- Issue : Steric hindrance from 4-methyl group reduces amine reactivity.
- Solution : Employ coupling agents (HATU, EDCl) in DMF at 50°C.
Comparative Data Table
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives on the aromatic ring .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation . Additionally, molecular docking studies suggest that this compound can bind to various proteins, potentially disrupting their function and leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ primarily in the substituents on the phenyl ring and the thiazolo[3,2-a]pyrimidine core. Below is a comparative analysis:
Physicochemical and Electronic Properties
- Molecular Weight : The target compound (MW 330.36) is lighter than analogues with nitro (MW 408.43) or complex benzylidene groups (MW 521.58), suggesting better bioavailability .
- Hydrogen Bonding: The carboxamide group in all analogues enables hydrogen bonding, but substituents like methoxy (H-bond donor) or nitro (H-bond acceptor) alter interaction patterns in crystals or biological targets .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C13H12F N3O2S
- Molecular Weight : 285.31 g/mol
The structural features of this compound include a thiazole ring fused with a pyrimidine moiety, which is known to influence its biological properties significantly.
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit promising anticancer properties. The mechanism of action typically involves the inhibition of key cellular pathways that regulate proliferation and apoptosis.
- Inhibition of Cell Proliferation : Research indicates that compounds with a thiazole-pyrimidine structure can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also shown antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : One study reported an MIC value of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Mechanism : The antimicrobial effect is believed to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation.
- Inhibition of COX Enzymes : In vitro assays have shown that thiazolo[3,2-a]pyrimidine derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
- Case Study : A compound similar to N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives.
- Key Functional Groups : The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes or receptors .
- Substituent Effects : Variations in substituents on the thiazole and pyrimidine rings significantly affect potency and selectivity towards specific biological targets .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
